molecular formula C7H11ClO B8307693 1-Chloro-3,3-dimethyl-pent-4-en-2-one

1-Chloro-3,3-dimethyl-pent-4-en-2-one

Cat. No. B8307693
M. Wt: 146.61 g/mol
InChI Key: ZMTGFOBMYYRLFG-UHFFFAOYSA-N
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Patent
US04987251

Procedure details

The reaction is to be described as surprising, since the adduct mixture of 1,4,6,6,6-pentachloro- 3,3-dimethyl-hexane-2-one and 1,4-dichloro-4-methyl-3-(2,2,2-trichloroethyl)-pentan-2-one obtained from carbon tetrachloride and 1-chloro-3,3-dimethyl-pent-4en-2-one predominantly leads to cis-acids with bases (compare DE-OS (German Published Specification) 3,100,354 Example 4 and 5).
Name
1,4,6,6,6-pentachloro- 3,3-dimethyl-hexane-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-dichloro-4-methyl-3-(2,2,2-trichloroethyl)-pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=[O:14])[C:4]([CH3:13])([CH3:12])[CH:5](Cl)[CH2:6]C(Cl)(Cl)Cl.ClCC(=O)C(CC(Cl)(Cl)Cl)C(Cl)(C)C>C(Cl)(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3](=[O:14])[C:4]([CH3:13])([CH3:12])[CH:5]=[CH2:6]

Inputs

Step One
Name
1,4,6,6,6-pentachloro- 3,3-dimethyl-hexane-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(C(CC(Cl)(Cl)Cl)Cl)(C)C)=O
Name
1,4-dichloro-4-methyl-3-(2,2,2-trichloroethyl)-pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(C(C)(C)Cl)CC(Cl)(Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(C=C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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